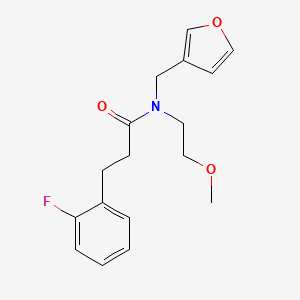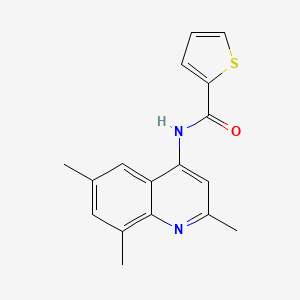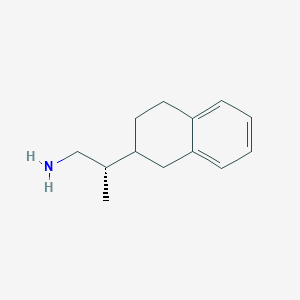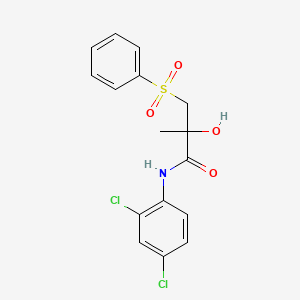
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide, also known as FPEMP, is a novel compound that has recently gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. This compound also inhibits the production of inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide in lab experiments is its high purity and low toxicity profile. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide. One direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method to produce this compound in larger quantities for clinical trials. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, this compound is a novel compound with potential applications in medical research, specifically in the field of cancer treatment. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells. This compound also has anti-inflammatory and antioxidant properties, making it a potential treatment for other diseases as well. While more research is needed to fully understand its potential applications and limitations, this compound shows promise as a new tool in the fight against cancer and other diseases.
Synthesis Methods
The synthesis of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide involves a multi-step process that includes the reaction of furan-3-carboxaldehyde with 2-fluoroaniline to produce 3-(2-fluorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with 2-methoxyethylamine to produce the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide has been shown to have potential applications in medical research, specifically in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGEHJELFGIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2951221.png)

![3-Fluoro-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2951224.png)
![N-(furan-2-ylmethyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951225.png)
![N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B2951226.png)
![2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2951227.png)
![1-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2951228.png)
![Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2951230.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951231.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2951232.png)



